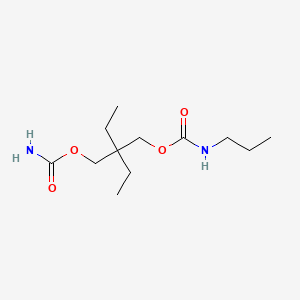![molecular formula C7H15LiS2Si B14684676 Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]- CAS No. 34410-04-3](/img/structure/B14684676.png)
Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]- is an organolithium compound that combines the properties of lithium with those of the 1,3-dithiane and trimethylsilyl groups. This compound is of significant interest in organic synthesis due to its unique reactivity and stability. It is often used as a reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]- can be synthesized through the reaction of 2-(trimethylsilyl)-1,3-dithiane with an organolithium reagent such as butyllithium. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The general reaction is as follows:
(CH3)3SiCH2S2C3H6+BuLi→(CH3)3SiCHLiS2C3H6+BuH
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.
Substitution: Can participate in substitution reactions where the lithium atom is replaced by another group.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as electrophiles, with the reaction carried out in THF at low temperatures.
Substitution: Often uses halides or other leaving groups in the presence of a polar aprotic solvent.
Oxidation and Reduction: Requires specific oxidizing or reducing agents, depending on the desired transformation.
Major Products
Nucleophilic Addition: Produces alcohols or other functionalized compounds.
Substitution: Results in the formation of new organosilicon or organosulfur compounds.
Oxidation and Reduction: Yields various oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]- has several applications in scientific research:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
Material Science: Plays a role in the development of new materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism by which Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]- exerts its effects involves the nucleophilic attack of the lithium atom on electrophilic centers. The trimethylsilyl group provides steric protection and enhances the stability of the compound, while the 1,3-dithiane moiety facilitates the formation of stable intermediates. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium bis(trimethylsilyl)amide: Another organolithium compound with similar reactivity but different structural features.
(Trimethylsilyl)methyllithium: Shares the trimethylsilyl group but has a different core structure.
2-(Trimethylsilyl)-1,3-dithiane: The precursor to the lithium compound, lacking the lithium atom.
Uniqueness
Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]- is unique due to its combination of lithium, trimethylsilyl, and 1,3-dithiane groups, which confer distinct reactivity and stability. This makes it particularly valuable in organic synthesis and other applications where precise control over reactivity is required.
Propriétés
Numéro CAS |
34410-04-3 |
|---|---|
Formule moléculaire |
C7H15LiS2Si |
Poids moléculaire |
198.4 g/mol |
InChI |
InChI=1S/C7H15S2Si.Li/c1-10(2,3)7-8-5-4-6-9-7;/h4-6H2,1-3H3;/q-1;+1 |
Clé InChI |
OONXHNFSFCAGCI-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C[Si](C)(C)[C-]1SCCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14684597.png)
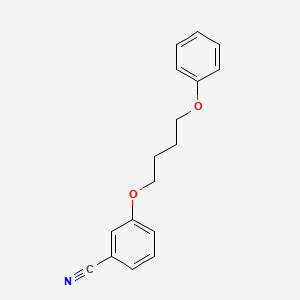
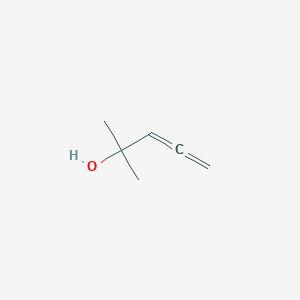
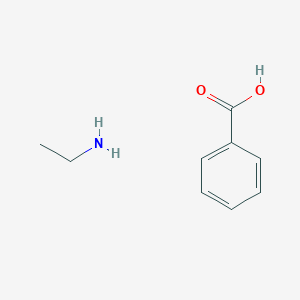
![Diethyl-[3-[3-methyl-2-oxo-1-(phenylmethyl)indol-3-YL]oxypropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B14684615.png)
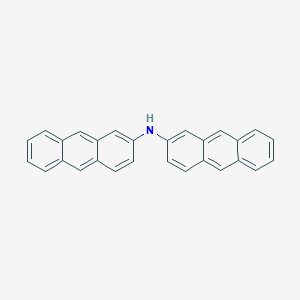
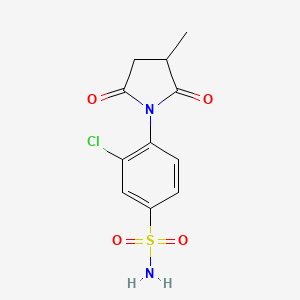
![1-[(e)-Phenyldiazenyl]pyrrolidine](/img/structure/B14684651.png)
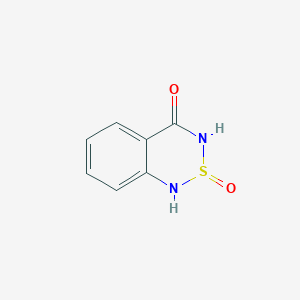
![Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl-](/img/structure/B14684655.png)
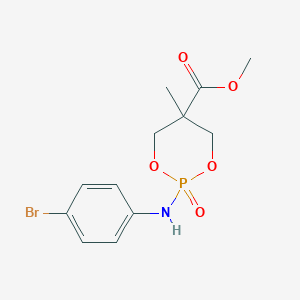
![11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzo[b][1]benzazepine;hydrochloride](/img/structure/B14684669.png)
![2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B14684673.png)
